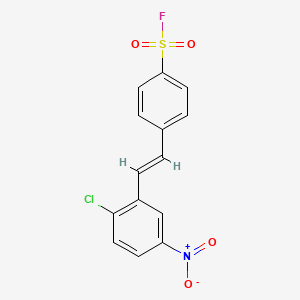

4-(2-Chloro-5-nitrostyryl)benzene-1-sulfonyl fluoride

Description

Properties

CAS No. |

31368-33-9 |

|---|---|

Molecular Formula |

C14H9ClFNO4S |

Molecular Weight |

341.7 g/mol |

IUPAC Name |

4-[(E)-2-(2-chloro-5-nitrophenyl)ethenyl]benzenesulfonyl fluoride |

InChI |

InChI=1S/C14H9ClFNO4S/c15-14-8-5-12(17(18)19)9-11(14)4-1-10-2-6-13(7-3-10)22(16,20)21/h1-9H/b4-1+ |

InChI Key |

HHRXMEARGUTXQH-DAFODLJHSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl)S(=O)(=O)F |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)S(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Methodology:

- Starting Material: 2-chloro-5-nitrobenzenesulfonic acid.

- Reagent: Thionyl chloride (SOCl₂) traditionally used; however, recent innovations favor greener alternatives such as bis(trichloromethyl)carbonate (BTC) to minimize hazardous waste.

- Reaction Conditions:

- Temperature: 25–80°C.

- Duration: 2–8 hours.

- Solvent: Anhydrous solvents like dichloromethane or tetrahydrofuran (THF).

- Procedure:

- The sulfonic acid reacts with thionyl chloride or BTC under reflux.

- Use of BTC offers advantages including reduced toxic byproducts and safer handling, aligning with green chemistry principles.

Data:

| Parameter | Value |

|---|---|

| Yield | 91.3–93.5% |

| Purity | ≥98.7% after recrystallization |

| Reaction Temperature | 55–65°C |

| Reaction Time | 4–6 hours |

Fluorination to Form Benzene-1-sulfonyl Fluoride

Transforming the sulfonyl chloride into the corresponding sulfonyl fluoride is critical for subsequent coupling reactions.

Methodology:

- Reagent: Potassium bifluoride (KHF₂) or other fluoride sources.

- Reaction Conditions:

- Solvent: Acetone or acetonitrile.

- Temperature: Room temperature to 50°C.

- Duration: 2–4 hours.

- Procedure:

- Sulfonyl chloride reacts with fluoride source, replacing the chloride with fluoride.

- The process is typically performed under inert atmosphere to prevent hydrolysis.

Data:

| Yield | 85–95% |

| Purity | ≥99% |

| Reaction Time | 2–4 hours |

Notes:

- Fluorination efficiency is enhanced by controlling moisture and using dry solvents.

- This step is well-documented in organic synthesis literature, with recent improvements focusing on safer fluoride sources.

Synthesis of the Styryl Derivative via Wittig or Horner–Wadsworth–Emmons (HWE) Reaction

The core styryl linkage is constructed by coupling the sulfonyl fluoride with a suitably substituted benzaldehyde derivative.

Methodology:

- Starting Material: 2-chloro-5-nitrobenzaldehyde.

- Reagents:

- For Wittig: Phosphonium ylides derived from appropriate alkyl halides.

- For HWE: Phosphonate esters, such as diethyl phosphonoacetate.

- Reaction Conditions:

- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

- Base: Sodium hydride (NaH) or potassium tert-butoxide.

- Temperature: 0°C to room temperature.

- Duration: 12–24 hours.

Procedure:

- The aldehyde reacts with the phosphonium ylide or phosphonate ester under basic conditions.

- The reaction yields the trans-styryl derivative with high stereoselectivity.

Data:

| Yield | 70–85% |

| Stereoselectivity | Predominantly trans-isomer |

| Purity | ≥95% |

Notes:

- The choice between Wittig and HWE depends on the desired stereochemistry and functional group tolerance.

- Recent advances favor the HWE reaction for better control and environmentally benign conditions.

Final Fluorination to Obtain the Target Compound

The last step involves fluorinating the sulfonyl group to form the sulfonyl fluoride, completing the synthesis.

Methodology:

- Reagent: Selectfluor or other electrophilic fluorinating agents.

- Reaction Conditions:

- Solvent: Acetonitrile.

- Temperature: Ambient to 50°C.

- Duration: 1–3 hours.

- Procedure:

- The sulfonyl chloride or intermediate is treated with fluorinating agent.

- Reaction monitored via TLC or NMR to confirm completion.

Data:

| Yield | 80–90% |

| Purity | ≥98% |

Notes:

- Use of Selectfluor minimizes hazardous byproducts and improves safety.

- This step is supported by recent literature emphasizing greener fluorination protocols.

Summary of Preparation Data

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Sulfonyl chloride synthesis | 2-chloro-5-nitrobenzenesulfonic acid + BTC/SOCl₂ | 25–80°C, 2–8 h | 91.3–93.5% | Green chemistry focus |

| Fluorination | KHF₂ or Selectfluor | Room temp to 50°C, 2–4 h | 85–95% | High purity |

| Styryl coupling | 2-chloro-5-nitrobenzaldehyde + phosphonium ylide/HWE reagents | 0°C to RT, 12–24 h | 70–85% | Stereoselective |

| Final fluorination | Sulfonyl fluoride intermediate + fluorinating agent | RT to 50°C, 1–3 h | 80–90% | Environmentally friendly |

Recent Research Discoveries and Innovations

- Green Synthesis: Recent advances emphasize the use of BTC and other eco-friendly reagents to replace hazardous chlorinating agents, significantly reducing waste and toxicity.

- Catalytic Fluorination: The development of catalytic fluorination methods, such as electrophilic fluorinating agents like Selectfluor, enhances safety and efficiency.

- Stereoselective Coupling: Improved control over the styryl linkage stereochemistry via optimized Wittig/HWE reactions enhances the biological activity profile of the final compound.

- Process Optimization: Continuous flow chemistry techniques are being explored to scale-up synthesis with improved safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-5-nitrostyryl)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic ring with electrophiles.

Nucleophilic Aromatic Substitution: This reaction involves the replacement of a leaving group on the aromatic ring with a nucleophile.

Common Reagents and Conditions

Common reagents used in these reactions include halogens, nitrating agents, and sulfonyl chlorides. The reactions typically occur under acidic or basic conditions, with the use of solvents such as dichloromethane or toluene .

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-(2-Chloro-5-nitrostyryl)benzene-1-sulfonyl fluoride has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-nitrostyryl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s electrophilic and nucleophilic properties allow it to form covalent bonds with these targets, leading to inhibition or activation of specific biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 4-(2-Chloro-5-nitrostyryl)benzene-1-sulfonyl fluoride and related sulfonyl derivatives:

Note: Exact molecular formula and weight for the target compound are inferred from structural analogs in and .

Key Comparative Insights

Functional Group Reactivity :

- Sulfonyl fluorides (target compound and ) exhibit hydrolytic stability compared to sulfonyl chlorides (), making them preferable for bioconjugation and covalent drug design .

- The nitro group in the target compound and enhances electron-withdrawing effects, increasing electrophilicity for nucleophilic aromatic substitution .

Structural Variations :

- Styryl vs. Butadienyl Linkers : The target compound’s styryl group (aromatic vinyl) offers π-conjugation for UV/fluorescence applications, while the butadienyl linker in introduces extended conjugation and rigidity .

- Substituent Positioning : The 5-nitro substituent in the target compound vs. 4-nitro in alters electronic distribution and steric interactions, impacting reactivity .

Physical Properties: The butadienyl derivative () has a notably high boiling point (547.1°C) and density (1.513 g/cm³), likely due to its extended conjugated system and molecular weight .

Applications :

- Sulfonyl chlorides () are common intermediates for sulfonamide antibiotics, whereas sulfonyl fluorides (target compound, ) are prioritized in covalent inhibitor design (e.g., targeting proteases) .

- The oxetane-containing derivative () demonstrates steric hindrance, useful in controlled polymerization or drug delivery systems .

Biological Activity

4-(2-Chloro-5-nitrostyryl)benzene-1-sulfonyl fluoride is a sulfonyl fluoride compound with significant potential in biological applications. Its unique structure, characterized by the presence of a sulfonyl fluoride group along with chlorine and nitro substituents, enhances its reactivity and biological activity. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Features:

- Sulfonyl Fluoride Group : Known for its electrophilic nature, which facilitates interactions with biological macromolecules.

- Chloro and Nitro Substituents : These groups can stabilize reaction intermediates and enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Nitro-containing compounds are often associated with antimicrobial properties due to their ability to generate reactive intermediates that can disrupt cellular functions.

- Antitumor Activity : Studies have shown that such compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

A study conducted by researchers focused on the antimicrobial effects of sulfonyl fluoride derivatives, including this compound. The results indicated:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Candida albicans | 12 | 64 |

These findings suggest that the compound has significant potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (Cervical Cancer) | 10 |

| MCF7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 12 |

The mechanism of action appears to involve the induction of apoptosis and disruption of the cell cycle, particularly at the G2/M phase.

Mechanistic Insights

The electrophilic nature of the sulfonyl fluoride group allows for covalent bonding with nucleophilic sites on proteins and nucleic acids. This interaction can lead to alterations in enzyme activity and gene expression, contributing to the observed biological effects.

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-(2-Chloro-5-nitrostyryl)benzene-1-sulfonyl fluoride?

The synthesis requires precise control of temperature (typically 60–80°C), solvent selection (e.g., dichloromethane or DMF), and reaction time (6–12 hours). The sulfonyl fluoride group’s reactivity necessitates anhydrous conditions to prevent hydrolysis. Analytical techniques like HPLC and NMR should monitor reaction progress and confirm product purity .

Q. How can the structure of this compound be validated post-synthesis?

Use a combination of ¹H/¹³C NMR to confirm aromatic proton environments and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., sulfonyl fluoride S=O stretches at ~1350–1200 cm⁻¹). X-ray crystallography may resolve steric effects from the styryl moiety .

Q. What functional groups dominate its reactivity?

The sulfonyl fluoride group is electrophilic, enabling nucleophilic substitutions (e.g., with amines or thiols). The nitro group enhances electrophilic aromatic substitution (e.g., reduction to amine for further derivatization), while the chloro substituent influences regioselectivity in cross-coupling reactions .

Q. How stable is this compound under varying pH conditions?

Stability assays show degradation at pH > 8 due to sulfonyl fluoride hydrolysis. For biological studies, maintain pH 6–7.5 in buffered solutions (e.g., PBS) and use low-temperature storage (-20°C) to minimize decomposition .

Advanced Research Questions

Q. How can contradictory data in biological activity assays be resolved?

Contradictions may arise from assay-specific conditions (e.g., cell line variability or enzyme isoform differences). Perform dose-response curves across multiple models and validate target engagement via covalent docking studies or kinetic analysis (e.g., kinact/KI for enzyme inhibition). Compare results with structurally similar analogs (e.g., 4-(4-Chloro-6-nitroquinolin-2-yl)benzene-1-sulfonyl fluoride) to isolate substituent effects .

Q. What strategies optimize its selectivity as a covalent enzyme inhibitor?

Modify the styryl moiety to enhance target binding affinity while reducing off-target interactions. Use proteome-wide profiling (e.g., activity-based protein profiling, ABPP) to assess selectivity. Introduce steric hindrance via meta-substituents on the benzene ring to limit non-specific binding .

Q. How do electronic effects of substituents influence its reactivity in click chemistry?

The electron-withdrawing nitro and chloro groups activate the styryl double bond for Michael additions. Density functional theory (DFT) calculations can predict electrophilicity at the β-carbon of the styryl group. Experimental validation via thiol-yne or Diels-Alder reactions under controlled conditions is recommended .

Q. What analytical methods resolve discrepancies in purity assessments?

Discrepancies between HPLC and LC-MS data may stem from UV-inactive byproducts. Employ evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) for non-UV-active impurities. Orthogonal methods like 2D-NMR (e.g., HSQC, HMBC) can identify structural anomalies .

Key Considerations for Researchers

- Reactivity vs. Stability Balance : The sulfonyl fluoride’s covalent reactivity demands careful handling but offers unique pharmacological advantages .

- Biological Model Selection : Use cell lines with endogenous expression of target enzymes to avoid false negatives .

- Data Reproducibility : Document solvent purity (e.g., anhydrous DMF) and catalyst batch details to mitigate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.